molecular formula C27H30O6 B8176003 Glabrescione B

Glabrescione B

Cat. No.: B8176003
M. Wt: 450.5 g/mol
InChI Key: RHXDATRKLOYVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glabrescione B is an isoflavone compound that has garnered significant attention due to its unique biological properties. It was first identified in the seeds of Derris glabrescens, a plant belonging to the Leguminosae family. This compound is notable for its ability to inhibit the Hedgehog signaling pathway by directly targeting the Gli1 protein, making it a promising candidate for cancer therapy, particularly in Hedgehog-dependent tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glabrescione B involves several steps, including the formation of the isoflavone core structure. The synthetic procedure typically starts with the preparation of the appropriate chalcone intermediate, followed by cyclization to form the isoflavone. The final steps involve functional group modifications to yield this compound. The structure is confirmed through techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis on a larger scale would likely involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-performance liquid chromatography for purification and the development of more efficient catalytic processes to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions: Glabrescione B undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can alter the double bonds within the isoflavone structure.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydroisoflavones .

Scientific Research Applications

Glabrescione B has a wide range of scientific research applications:

Mechanism of Action

Glabrescione B exerts its effects by directly binding to the Gli1 protein, a key transcription factor in the Hedgehog signaling pathway. This binding interferes with the interaction between Gli1 and DNA, thereby inhibiting the transcription of Hedgehog target genes. This inhibition disrupts the signaling pathway, leading to reduced tumor cell growth and proliferation .

Comparison with Similar Compounds

    Cyclopamine: A plant-derived steroid alkaloid that inhibits the Hedgehog pathway by targeting the Smoothened protein.

    Vismodegib: A clinically approved drug that also targets the Smoothened protein in the Hedgehog pathway.

    Sonidegib: Another Smoothened inhibitor used in the treatment of basal cell carcinoma.

Comparison: Glabrescione B is unique in its direct inhibition of the Gli1 protein, whereas other compounds like cyclopamine, vismodegib, and sonidegib target upstream components of the Hedgehog pathway. This direct targeting of Gli1 makes this compound particularly effective in tumors that are driven by downstream pathway activation and are resistant to Smoothened inhibitors .

Properties

IUPAC Name

3-[3,4-bis(3-methylbut-2-enoxy)phenyl]-5,7-dimethoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O6/c1-17(2)9-11-31-22-8-7-19(13-23(22)32-12-10-18(3)4)21-16-33-25-15-20(29-5)14-24(30-6)26(25)27(21)28/h7-10,13-16H,11-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXDATRKLOYVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC)OCC=C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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